Cas no 76241-81-1 (3-iodobenzene-1,2-dicarbonitrile)

3-Iodobenzene-1,2-dicarbonitrile is a versatile aromatic compound featuring both cyano and iodine functional groups, making it a valuable intermediate in organic synthesis. The presence of electron-withdrawing cyano groups enhances its reactivity in nucleophilic substitution and cross-coupling reactions, while the iodine moiety facilitates participation in metal-catalyzed transformations such as Suzuki or Sonogashira couplings. Its rigid benzene backbone ensures stability under various reaction conditions. This compound is particularly useful in pharmaceutical and agrochemical research for constructing complex heterocycles or functionalized aromatics. High purity grades are available to meet stringent synthetic requirements, ensuring consistent performance in demanding applications.
3-iodobenzene-1,2-dicarbonitrile structure
76241-81-1 structure
Product name:3-iodobenzene-1,2-dicarbonitrile
CAS No:76241-81-1
MF:C8H3N2I
MW:254.027
MDL:MFCD19689406
CID:4177101
PubChem ID:12577627

3-iodobenzene-1,2-dicarbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzenedicarbonitrile, 3-iodo-
    • 1,2-dicyano-3-iodobenzene
    • 3-iodobenzene-1,2-dicarbonitrile
    • 76241-81-1
    • EN300-23906420
    • iodophthalonitrile
    • 3-Iodophthalonitrile
    • 3-IODOBENZENE-1,2-DICARBONITRILE
    • 870-843-4
    • SCHEMBL3957849
    • MDL: MFCD19689406
    • Inchi: InChI=1S/C8H3IN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H
    • InChI Key: RFYJWYMJALNCEF-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 253.93410Da
  • Monoisotopic Mass: 253.93410Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 47.6Ų

3-iodobenzene-1,2-dicarbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D585204-5g
3-iodophthalonitrile
76241-81-1 95%
5g
$810 2024-08-03
Enamine
EN300-23906420-0.05g
3-iodobenzene-1,2-dicarbonitrile
76241-81-1 95%
0.05g
$663.0 2024-06-19
Enamine
EN300-23906420-0.1g
3-iodobenzene-1,2-dicarbonitrile
76241-81-1 95%
0.1g
$867.0 2024-06-19
Enamine
EN300-23906420-1.0g
3-iodobenzene-1,2-dicarbonitrile
76241-81-1 95%
1.0g
$2496.0 2024-06-19
Enamine
EN300-23906420-5g
3-iodobenzene-1,2-dicarbonitrile
76241-81-1 95%
5g
$7238.0 2023-09-15
Aaron
AR01NGJR-50mg
3-iodophthalonitrile
76241-81-1 95%
50mg
$937.00 2025-02-14
1PlusChem
1P01NGBF-2.5g
3-iodophthalonitrile
76241-81-1 95%
2.5g
$6109.00 2024-04-21
eNovation Chemicals LLC
D585204-5g
3-iodophthalonitrile
76241-81-1 95%
5g
$810 2025-02-22
eNovation Chemicals LLC
D585204-5g
3-iodophthalonitrile
76241-81-1 95%
5g
$810 2025-02-28
Enamine
EN300-23906420-5.0g
3-iodobenzene-1,2-dicarbonitrile
76241-81-1 95%
5.0g
$7238.0 2024-06-19

3-iodobenzene-1,2-dicarbonitrile Related Literature

Additional information on 3-iodobenzene-1,2-dicarbonitrile

Exploring the Properties and Applications of 3-Iodobenzene-1,2-dicarbonitrile (CAS No. 76241-81-1)

3-Iodobenzene-1,2-dicarbonitrile (CAS No. 76241-81-1) is a highly specialized organic compound that has garnered significant attention in recent years due to its unique chemical properties and versatile applications. This aromatic compound, characterized by the presence of an iodine atom and two cyano groups on a benzene ring, is widely used in pharmaceutical research, material science, and agrochemical development. Its molecular structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of heterocyclic chemistry and catalysis.

The growing interest in 3-Iodobenzene-1,2-dicarbonitrile can be attributed to its role in the development of novel organic electronic materials. With the rise of flexible electronics and OLED technologies, researchers are increasingly exploring iodine-substituted aromatic compounds for their electron-withdrawing properties and potential use in charge transport layers. The compound's ability to participate in cross-coupling reactions, such as the Ullmann reaction and Sonogashira coupling, makes it particularly valuable for creating conjugated systems with tailored electronic properties.

In the pharmaceutical sector, 76241-81-1 serves as a key building block for the synthesis of various biologically active molecules. Recent studies have highlighted its utility in creating potential kinase inhibitors and antimicrobial agents, addressing current healthcare challenges like antibiotic resistance. The iodine moiety in particular offers unique opportunities for further functionalization through modern click chemistry approaches, making this compound a favorite among medicinal chemists working on targeted drug delivery systems.

Environmental considerations have also brought 3-iodobenzene-1,2-dicarbonitrile into focus. As industries seek more sustainable chemical processes, this compound's potential in green chemistry applications is being explored. Its relatively stable nature under various conditions and the possibility of recovering and reusing the iodine component align well with the principles of atom economy and waste minimization. Researchers are investigating its use in catalytic systems that reduce energy consumption in organic transformations.

The analytical characterization of CAS 76241-81-1 presents interesting challenges and opportunities. Advanced techniques like X-ray crystallography and NMR spectroscopy have revealed fascinating insights into its molecular geometry and electronic distribution. These studies contribute to our fundamental understanding of halogen bonding interactions, which are crucial in crystal engineering and supramolecular chemistry. The compound's distinct spectral signatures also make it useful as a reference standard in analytical method development.

From an industrial perspective, the synthesis and scale-up of 3-iodobenzene-1,2-dicarbonitrile have seen significant optimization in recent years. Process chemists have developed more efficient routes that improve yield while reducing byproduct formation, addressing common search queries about "large-scale production of iodinated aromatics" and "cost-effective synthesis of dicyanobenzene derivatives". These advancements have made the compound more accessible for various applications while maintaining high purity standards required by end-users.

Looking to the future, 76241-81-1 is poised to play a role in emerging technologies. Its potential applications in organic photovoltaics, molecular electronics, and smart materials are currently under investigation. The compound's ability to participate in diverse chemical transformations while maintaining structural integrity makes it particularly valuable for designing functional materials with precisely controlled properties. As research continues, we can expect to see novel applications that leverage its unique combination of reactivity and stability.

For researchers working with 3-Iodobenzene-1,2-dicarbonitrile, proper handling and storage considerations are essential. While not classified as hazardous under normal conditions, standard laboratory precautions should be observed when working with any fine chemical. The compound's stability profile and compatibility with various solvents are frequently searched topics, reflecting the practical concerns of bench chemists incorporating this material into their synthetic workflows.

The commercial availability of CAS No. 76241-81-1 has expanded significantly to meet growing demand. Suppliers now offer various packaging options and purity grades to accommodate different research and industrial needs. This accessibility has facilitated its adoption across multiple disciplines, from academic laboratories to industrial R&D departments. Quality control measures and analytical certificates provided with commercial samples ensure researchers can rely on consistent material properties for their experiments.

In conclusion, 3-Iodobenzene-1,2-dicarbonitrile represents an important tool in modern chemical research and development. Its versatility across multiple disciplines, from medicinal chemistry to materials science, ensures its continued relevance in addressing current scientific and technological challenges. As synthetic methodologies advance and new applications are discovered, this compound is likely to maintain its position as a valuable building block in the chemist's toolbox, contributing to innovations that span traditional disciplinary boundaries.

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